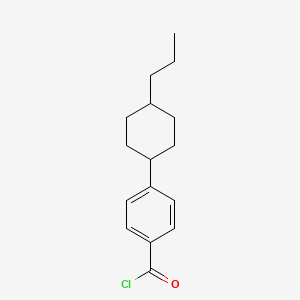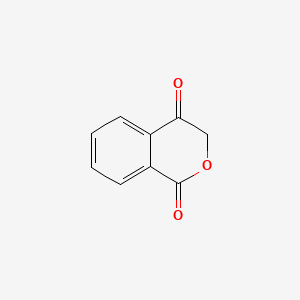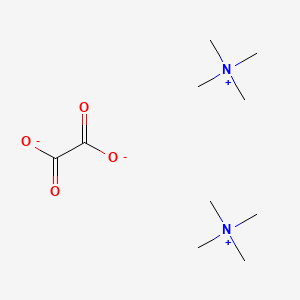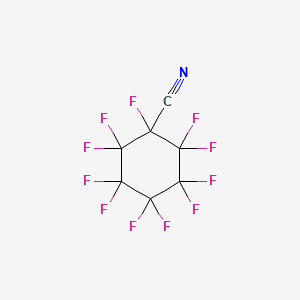
Perfluorocyclohexancarbonitril
Übersicht
Beschreibung
Perfluorocyclohexanecarbonitrile: is a fluorinated organic compound characterized by its high chemical stability and unique properties. It belongs to the class of perfluorinated compounds, which are known for their resistance to degradation and their ability to repel water and oil. These properties make perfluorocyclohexanecarbonitrile valuable in various industrial and scientific applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: Perfluorocyclohexanecarbonitrile is used as a precursor in the synthesis of other fluorinated compounds. Its high stability and reactivity make it valuable in the development of new materials and catalysts.
Biology: In biological research, perfluorocyclohexanecarbonitrile is used to study the effects of fluorinated compounds on biological systems. Its unique properties allow researchers to investigate its interactions with proteins, enzymes, and other biomolecules.
Medicine: Perfluorocyclohexanecarbonitrile has potential applications in drug delivery systems due to its ability to form stable emulsions and its biocompatibility. It is also being explored for use in medical imaging and diagnostics.
Industry: In the industrial sector, perfluorocyclohexanecarbonitrile is used in the production of high-performance coatings, lubricants, and sealants. Its resistance to chemical and thermal degradation makes it suitable for use in harsh environments.
Wirkmechanismus
Target of Action
Perfluorocyclohexanecarbonitrile, like other perfluorinated compounds, is known for its strong gas-dissolving properties .
Mode of Action
It’s believed that when used with oxygen, it serves a dual role of healing the tissue as well as imaging . This is due to its strong gas-dissolving properties and its interaction with the air-liquid interface of the tear film .
Biochemical Pathways
Perfluorinated compounds like perfluorocyclohexanecarbonitrile are known to interact with various biochemical pathways due to their strong gas-dissolving properties .
Pharmacokinetics
Perfluorinated compounds are known for their high stability and potential for bioaccumulation in organisms due to the carbon-fluorine bond, which has a very high bond strength .
Result of Action
It’s known that perfluorinated compounds can have a healing effect on tissues and can be used for imaging due to their strong gas-dissolving properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Perfluorocyclohexanecarbonitrile. Like other perfluorinated compounds, it’s extremely persistent towards degradation and has a potential for bioaccumulation in organisms . Therefore, its action can be influenced by factors such as the presence of other chemicals, temperature, and pH.
Biochemische Analyse
Biochemical Properties
Perfluorocyclohexanecarbonitrile, like other perfluorocarbons, is chemically and biologically inert . This means it does not readily react with other substances, including enzymes, proteins, and other biomolecules. It has been found that perfluorocarbons have a high capacity to dissolve gases, which could potentially influence biochemical reactions .
Cellular Effects
For instance, they can affect the aggregation response of platelets and the hemolytic response of erythrocytes to osmotic stress .
Transport and Distribution
Perfluorocyclohexanecarbonitrile, like other perfluorocarbons, is not suitable for direct injection into the vascular system . It requires emulsification to obtain a stable mixture
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Perfluorocyclohexanecarbonitrile can be synthesized through the fluorination of cyclohexanecarbonitrile. This process involves the replacement of hydrogen atoms in cyclohexanecarbonitrile with fluorine atoms, typically using elemental fluorine or other fluorinating agents under controlled conditions. The reaction is carried out in a fluorination reactor, where the temperature and pressure are carefully regulated to ensure complete fluorination.
Industrial Production Methods: In an industrial setting, the production of perfluorocyclohexanecarbonitrile involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of advanced fluorination technologies, such as plasma fluorination or electrochemical fluorination, can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Perfluorocyclohexanecarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of perfluorinated cyclohexanone derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of partially fluorinated cyclohexane derivatives.
Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of a fluorine atom with a different halogen or functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃), typically used in acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄), often used in anhydrous solvents.
Substitution: Common reagents include halogenating agents like chlorine (Cl₂) or bromine (Br₂), and the reactions are typically carried out under controlled temperature and pressure conditions.
Major Products: The major products formed from these reactions include various perfluorinated and partially fluorinated derivatives of cyclohexanecarbonitrile, which can be further utilized in different applications.
Vergleich Mit ähnlichen Verbindungen
Perfluorocyclohexane: Similar in structure but lacks the nitrile group, making it less reactive in certain chemical reactions.
Perfluorooctane: Another perfluorinated compound with a longer carbon chain, used in similar applications but with different physical and chemical properties.
Perfluorobenzonitrile: Contains a benzene ring instead of a cyclohexane ring, leading to different reactivity and applications.
Uniqueness: Perfluorocyclohexanecarbonitrile is unique due to the presence of both the perfluorinated cyclohexane ring and the nitrile group. This combination imparts distinct chemical and physical properties, making it valuable in a wide range of applications. Its high stability, reactivity, and ability to form strong interactions with other molecules set it apart from other similar compounds.
Eigenschaften
IUPAC Name |
1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7F11N/c8-2(1-19)3(9,10)5(13,14)7(17,18)6(15,16)4(2,11)12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMUEODENAJNAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40504259 | |
| Record name | 1,2,2,3,3,4,4,5,5,6,6-Undecafluorocyclohexane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40504259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51579-56-7 | |
| Record name | 1,2,2,3,3,4,4,5,5,6,6-Undecafluorocyclohexane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40504259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


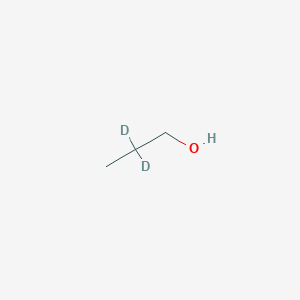
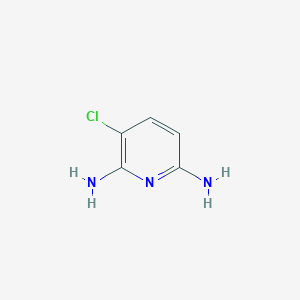

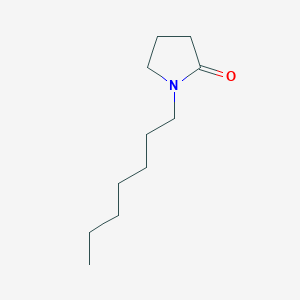
![Isoxazolo[5,4-B]pyridine-3-acetonitrile](/img/structure/B1610712.png)

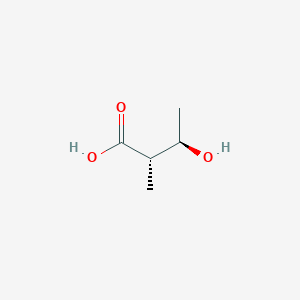
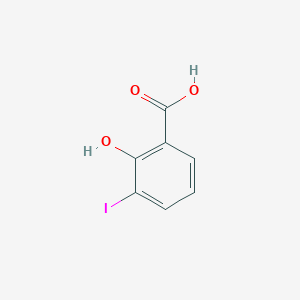
![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-7-ol](/img/structure/B1610719.png)

